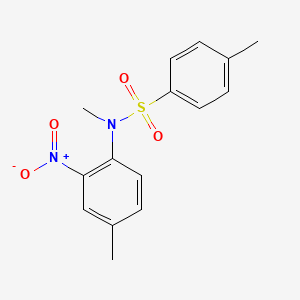

N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

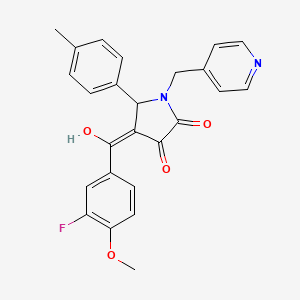

Le N,4-diméthyl-N-(4-méthyl-2-nitrophényl)benzènesulfonamide est un composé organique de formule moléculaire C15H16N2O4S. Ce composé est caractérisé par la présence d'un groupe benzènesulfonamide, un motif structurel courant dans divers produits pharmaceutiques et agrochimiques. La structure du composé comprend un groupe nitro, qui peut influencer considérablement sa réactivité chimique et son activité biologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N,4-diméthyl-N-(4-méthyl-2-nitrophényl)benzènesulfonamide implique généralement les étapes suivantes :

Sulfonation : Le groupe sulfonamide est introduit en faisant réagir le composé aromatique nitré avec du chlorure de sulfonyle en présence d'une base telle que la pyridine.

Méthylation : Les groupes méthyle sont introduits par des réactions d'alkylation à l'aide d'iodure de méthyle ou de sulfate de diméthyle en présence d'une base forte comme l'hydrure de sodium.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des procédés en continu pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction (température, pression et pH) sont essentiels pour optimiser le processus de production et minimiser les sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le groupe nitro peut subir une réduction pour former des dérivés aminés dans des conditions d'hydrogénation catalytique.

Réduction : Le composé peut être réduit à l'aide de réactifs comme l'hydrure de lithium et d'aluminium pour produire les amines correspondantes.

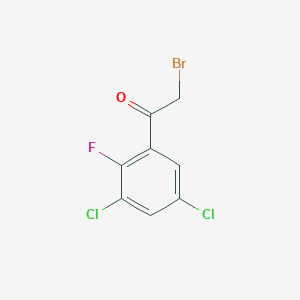

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que l'halogénation, la nitration et la sulfonation.

Réactifs et conditions courants

Oxydation : Gaz hydrogène avec un catalyseur de palladium sur carbone.

Réduction : Hydrure de lithium et d'aluminium ou hydrogénation catalytique.

Substitution : Halogènes (chlore, brome) en présence d'un catalyseur acide de Lewis comme le chlorure d'aluminium.

Principaux produits formés

Amines : Issues de la réduction du groupe nitro.

Dérivés halogénés : Issus de réactions d'halogénation.

Dérivés sulfonés : Issus de réactions de sulfonation.

Applications de la recherche scientifique

Chimie

Le N,4-diméthyl-N-(4-méthyl-2-nitrophényl)benzènesulfonamide est utilisé comme intermédiaire dans la synthèse de divers composés organiques. Sa structure unique en fait un élément de construction précieux dans le développement de nouveaux matériaux et catalyseurs.

Biologie

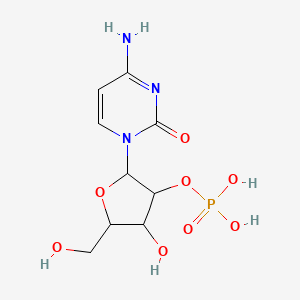

En recherche biologique, ce composé peut être utilisé pour étudier les effets des composés nitroaromatiques sur les processus cellulaires. Ses dérivés peuvent présenter des propriétés antimicrobiennes ou anticancéreuses, ce qui en fait un sujet d'intérêt dans la découverte de médicaments.

Médecine

Le groupe sulfonamide du composé est une caractéristique clé de nombreux produits pharmaceutiques, en particulier les antibiotiques. La recherche sur ses dérivés pourrait conduire au développement de nouveaux agents thérapeutiques.

Industrie

Dans le secteur industriel, ce composé est utilisé dans la synthèse de colorants, de pigments et d'agrochimiques. Sa stabilité et sa réactivité le rendent adapté à diverses applications dans la fabrication chimique.

Mécanisme d'action

L'activité biologique du N,4-diméthyl-N-(4-méthyl-2-nitrophényl)benzènesulfonamide est principalement due à sa capacité à interagir avec les enzymes et les protéines. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent se lier aux macromolécules cellulaires, perturbant les fonctions cellulaires normales. Le groupe sulfonamide peut imiter les substrats naturels des enzymes, inhibant leur activité et conduisant à des effets antimicrobiens.

Applications De Recherche Scientifique

Chemistry

N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. Its derivatives may exhibit antimicrobial or anticancer properties, making it a subject of interest in drug discovery.

Medicine

The compound’s sulfonamide group is a key feature in many pharmaceuticals, particularly antibiotics. Research into its derivatives could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mécanisme D'action

The biological activity of N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide is primarily due to its ability to interact with enzymes and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can bind to cellular macromolecules, disrupting normal cellular functions. The sulfonamide group can mimic natural substrates of enzymes, inhibiting their activity and leading to antimicrobial effects.

Comparaison Avec Des Composés Similaires

Composés similaires

N-éthyl-4-méthylbenzènesulfonamide : Structure similaire mais avec un groupe éthyle au lieu d'un groupe nitro.

4-méthyl-N-(prop-2-yn-1-yl)benzènesulfonamide : Contient un groupe propynyle au lieu d'un groupe nitro.

N,4-diméthyl-N-nitroso-benzènesulfonamide : Contient un groupe nitroso au lieu d'un groupe nitro.

Unicité

Le N,4-diméthyl-N-(4-méthyl-2-nitrophényl)benzènesulfonamide est unique en raison de la présence à la fois d'un groupe nitro et d'un groupe sulfonamide dans sa structure. Cette combinaison confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.

Propriétés

Formule moléculaire |

C15H16N2O4S |

|---|---|

Poids moléculaire |

320.4 g/mol |

Nom IUPAC |

N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C15H16N2O4S/c1-11-4-7-13(8-5-11)22(20,21)16(3)14-9-6-12(2)10-15(14)17(18)19/h4-10H,1-3H3 |

Clé InChI |

QGNSEQTXDSOZSQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)C)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)

![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)